Dicyanonickel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nickel Cyanide is an apple-green powder or a green crystalline solid . It is insoluble in water and is toxic by inhalation and ingestion . It is also known to be carcinogenic .

Synthesis Analysis

Nickel Cyanide can be synthesized by treating a soluble nickel salt, such as nickel chloride or nickel sulfate, with potassium cyanide solution . Another method involves heating iron-nickel tertracyanide powder (FeNi(CN)4·3H2O) in air at 400 °C for only 5 minutes .Molecular Structure Analysis

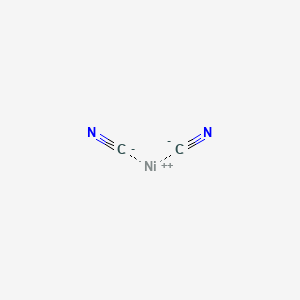

The molecular formula of Nickel Cyanide is C2N2Ni . Its average mass is 110.728 Da and its monoisotopic mass is 109.941498 Da .Chemical Reactions Analysis

Nickel Cyanide dissolves in potassium cyanide solution to produce a yellowish solution containing potassium tetracyanonickelate . It will react with dimethylglyoxime (dmgH2) and produce hydrogen cyanide . It also forms clathrate compounds in the presence of ammonia .Physical and Chemical Properties Analysis

Nickel Cyanide is thermally unstable and easily oxidized . It is weakly basic and liberates flammable and lethally poisonous hydrogen cyanide gas on contact with acids or acid fumes . It undergoes violent reactions with fluorine, hypochlorites, nitric acid, nitrates, nitrites .作用机制

The cyanide ion, CN-, binds to the iron atom in cytochrome C oxidase in the mitochondria of cells . It acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .

安全和危害

Nickel Cyanide is highly toxic and poses serious health risks. It is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It also causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

未来方向

属性

CAS 编号 |

557-19-7 |

|---|---|

分子式 |

C2N2Ni |

分子量 |

110.73 g/mol |

IUPAC 名称 |

nickel(2+);dicyanide |

InChI |

InChI=1S/2CN.Ni/c2*1-2;/q2*-1;+2 |

InChI 键 |

NLEUXPOVZGDKJI-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[Ni+2] |

规范 SMILES |

[C-]#N.[C-]#N.[Ni+2] |

沸点 |

Decomposes. (USCG, 1999) |

颜色/形态 |

YELLOW-BROWN Brownish-yellow crystals |

密度 |

2.4 at 77 °F (USCG, 1999) - Denser than water; will sink 2.393 g/cu cm |

闪点 |

Not Applicable. Not flammable. (USCG, 1999) |

熔点 |

>200 °C |

| 557-19-7 | |

物理描述 |

Nickel cyanide is an apple-green powder or a green crystalline solid. Insoluble in water. Toxic by inhalation and by ingestion. Carcinogenic. Produces toxic oxides of nitrogen in fires. Brownish-yellow crystals; [HSDB] Tetrahydrate: apple-green solid; Insoluble in water; [Merck Index] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

溶解度 |

Apple-green powder. Insol in water. Slightly soluble in dil acids, freely in alkali cyanides, in ammonia, and in ammonium carbonate. /Tetrahydrate/ SLIGHTLY SOL IN DILUTE ACIDS /NICKEL CYANIDE TETRAHYDRATE/ INSOL IN COLD OR HOT WATER Insoluble in water Soluble in aqueous alkali cyanides as well as in other bases, including ammonium hydroxide and alkali metal hydroxides. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。